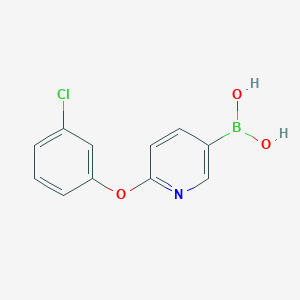

2-(3-Chlorophenoxy)pyridine-5-boronic acid

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of naturally occurring compounds and synthetic molecules with significant biological and material properties. As a six-membered heteroaromatic ring containing one nitrogen atom, it can act as a weak base and a good ligand for metal catalysts. The nitrogen atom also influences the electronic properties of the ring, making it susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the positions of other substituents. This versatility makes pyridine and its derivatives indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Role of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that have revolutionized organic synthesis, most notably through their application in the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a transformation that is fundamental to the construction of biaryls and other conjugated systems present in many pharmaceuticals and organic materials. orgsyn.org Beyond cross-coupling reactions, arylboronic acids are also utilized in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as catalysts in their own right. nih.gov Their general stability, low toxicity, and commercial availability make them highly attractive reagents in both academic and industrial research. researchgate.net

Structural Peculiarities and Research Interest in 2-(3-Chlorophenoxy)pyridine-5-boronic Acid

A key aspect of its utility is demonstrated in its synthesis, which often involves the coupling of a boronic acid precursor with a suitable pyridine derivative. For instance, a known method for its preparation involves the reaction of 2-(3-chlorophenoxy)-5-iodopyridine with a boronic acid pinacol (B44631) ester in the presence of a palladium catalyst.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BClNO₃ |

| Molecular Weight | 249.46 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727) |

Table 2: Spectroscopic Data for this compound

| Type of Spectrum | Data |

|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.44 (d, J=2.4 Hz, 1H), 8.04 (dd, J=8.6, 2.5 Hz, 1H), 7.47 (t, J=8.1 Hz, 1H), 7.28 (ddd, J=8.1, 2.1, 0.9 Hz, 1H), 7.20 (t, J=2.1 Hz, 1H), 7.10 (dd, J=8.7, 0.7 Hz, 1H), 7.04 (ddd, J=8.2, 2.4, 0.8 Hz, 1H) |

Overview of Research Trajectories for Boronic Acid Derivatives

The field of boronic acid chemistry continues to expand, with several key research trajectories. A major focus remains on the development of new and more efficient cross-coupling methodologies, including the use of more sustainable catalysts and reaction conditions. orgsyn.org Furthermore, the application of boronic acids as inhibitors of enzymes, particularly serine proteases, is an active area of medicinal chemistry research. rsc.org The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues makes them potent and specific inhibitors. Another growing area of interest is the use of boronic acids as sensors for carbohydrates and other diol-containing molecules. This is based on the reversible formation of boronate esters, which can be designed to produce a detectable signal, such as a change in fluorescence. The development of novel boronic acid-containing materials for applications in areas such as organic electronics and drug delivery is also a vibrant field of research.

Properties

IUPAC Name |

[6-(3-chlorophenoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BClNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSHNGBOFNHZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Chlorophenoxy Pyridine 5 Boronic Acid

Strategies for the Construction of the 2-(3-Chlorophenoxy)pyridine Moiety

The formation of the ether linkage between the pyridine (B92270) and chlorophenyl rings is a critical step in the synthesis. This can be achieved through several robust methods, primarily involving nucleophilic substitution or transition-metal-catalyzed coupling reactions. The choice of method often depends on the availability of starting materials and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Routes for Phenoxy Linkage

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers. In this context, the pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. echemi.com The reaction typically involves the displacement of a halide leaving group from a 2-halopyridine by the phenoxide ion generated from 3-chlorophenol (B135607).

The mechanism proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, which is enhanced by the electron-withdrawing nature of the pyridine nitrogen, facilitates the reaction. echemi.com The reactivity of the leaving group in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. lookchem.com Therefore, a precursor such as 2-fluoro-5-bromopyridine would be highly reactive towards substitution with 3-chlorophenoxide.

A typical procedure involves treating 3-chlorophenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to generate the corresponding phenoxide. This nucleophile is then reacted with a suitable 2,5-dihalopyridine, such as 2-chloro-5-bromopyridine, at an elevated temperature to yield the 2-(3-chlorophenoxy)-5-bromopyridine intermediate.

Table 1: Representative Conditions for SNAr Etherification

| Starting Material | Nucleophile | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 2-Chloro-5-bromopyridine | 3-Chlorophenol | K2CO3 | DMF | 100-150 °C | 2-(3-Chlorophenoxy)-5-bromopyridine |

| 2-Fluoro-5-bromopyridine | 3-Chlorophenol | NaH | THF/DMF | Room Temp. to 80 °C | 2-(3-Chlorophenoxy)-5-bromopyridine |

This table presents plausible reaction conditions based on general principles of SNAr reactions on halopyridines.

Transition Metal-Catalyzed Etherification Approaches

As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions provide a powerful method for C-O bond formation. The most common examples are the Ullmann condensation and the Buchwald-Hartwig amination, the latter of which has been adapted for etherification. These reactions are particularly useful when the SNAr approach is sluggish or requires harsh conditions.

The Ullmann-type reaction typically employs a copper catalyst. In this scenario, 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine could be coupled with 3-chlorophenol in the presence of a copper(I) salt, such as CuI, a base like potassium carbonate, and often a ligand like 1,10-phenanthroline, in a high-boiling solvent such as pyridine or DMF.

Palladium-catalyzed Buchwald-Hartwig etherification offers another sophisticated route. This method involves the reaction of an aryl halide (e.g., 2-bromo-5-chloropyridine) with an alcohol or phenol (B47542), catalyzed by a palladium complex formed in situ from a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos). A strong base is required to deprotonate the phenol. The versatility of palladium catalysis allows for the reaction to proceed under milder conditions than the traditional Ullmann coupling. researchgate.net

Table 2: Conditions for Transition Metal-Catalyzed Etherification

| Reaction Type | Halopyridine | Phenol | Catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Ullmann Coupling | 2,5-Dibromopyridine | 3-Chlorophenol | CuI / Ligand | K2CO3 | DMF |

| Buchwald-Hartwig | 2-Bromo-5-chloropyridine | 3-Chlorophenol | Pd(OAc)₂ / Phosphine Ligand | Cs2CO3 | Toluene/Dioxane |

This table outlines typical components for transition metal-catalyzed C-O bond formation.

Precursor Synthesis and Functional Group Interconversion

The synthesis of the key precursors, particularly 2,5-disubstituted pyridines, is a crucial preliminary step. A common and efficient route to a precursor like 2-chloro-5-bromopyridine starts from commercially available 2-amino-5-bromopyridine (B118841). guidechem.com

This transformation is achieved via a Sandmeyer-type reaction. The amino group of 2-amino-5-bromopyridine is first diazotized by treating it with sodium nitrite (B80452) (NaNO₂) in a strong acidic medium, such as concentrated hydrochloric acid, at low temperatures (typically below 5 °C) to form an in situ diazonium salt. guidechem.com This unstable intermediate is then decomposed in the presence of a chloride source to replace the diazonium group with a chlorine atom, yielding 2-chloro-5-bromopyridine. This precursor contains two different halide atoms, allowing for selective subsequent reactions. The chlorine at the 2-position is more activated towards nucleophilic substitution, while the bromine at the 5-position is ideal for subsequent metallation or cross-coupling reactions to introduce the boronic acid group.

Boron Introduction Techniques at the Pyridine 5-Position

Once the 2-(3-chlorophenoxy)pyridine core is assembled, with a suitable functional handle like a bromine atom at the 5-position, the final step is the introduction of the boronic acid group.

Metal-Halogen Exchange and Borylation with Trialkylborates

The most common and direct method for converting an aryl halide to an aryl boronic acid is through a metal-halogen exchange reaction followed by quenching with a boron electrophile. orgsyn.org This process is typically performed at very low temperatures to prevent side reactions.

The intermediate, 2-(3-chlorophenoxy)-5-bromopyridine, is dissolved in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether and cooled to approximately -78 °C under an inert atmosphere. An organolithium reagent, most commonly n-butyllithium (n-BuLi), is then added dropwise. The n-BuLi undergoes a rapid metal-halogen exchange with the bromine atom at the 5-position to generate a highly reactive 5-lithiopyridine intermediate.

This lithiated species is then treated with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). The borate acts as an electrophile, and the lithiated carbon attacks the boron atom to form a boronate complex. The reaction is then carefully quenched with an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to afford the final product, 2-(3-chlorophenoxy)pyridine-5-boronic acid. orgsyn.org

Table 3: General Protocol for Borylation via Metal-Halogen Exchange

| Step | Reagent | Solvent | Temperature | Intermediate/Product |

|---|---|---|---|---|

| 1. Metal-Halogen Exchange | n-Butyllithium | THF | -78 °C | 2-(3-Chlorophenoxy)pyridin-5-yllithium |

| 2. Borylation | Triisopropyl borate | THF | -78 °C | Boronate ester complex |

| 3. Hydrolysis | Aqueous HCl | THF / H₂O | -78 °C to Room Temp. | This compound |

This table summarizes the sequential steps for the conversion of the 5-bromo intermediate to the 5-boronic acid.

Directed Ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metallation (DoM) is a powerful synthetic strategy that uses a functional group (a directing metalation group, DMG) on an aromatic ring to guide a strong base to deprotonate a specific adjacent C-H bond. baranlab.orgharvard.edu The resulting organometallic species can then be trapped with an electrophile, such as a borate ester.

In the case of a 2-phenoxypyridine (B1581987) substrate, there are two potential directing features: the pyridine nitrogen and the phenoxy oxygen. The pyridine nitrogen is a strong directing group, typically promoting metallation at the C-6 position. The phenoxy group is a much weaker directing group. Therefore, a DoM strategy on an unsubstituted 2-phenoxypyridine would overwhelmingly favor deprotonation at the 6-position, not the desired 5-position.

For this reason, Directed Ortho-Metallation is not a synthetically viable or efficient pathway for introducing a boronic acid group at the 5-position of 2-(3-chlorophenoxy)pyridine. The regiochemical outcome is controlled by the powerful directing effect of the pyridine nitrogen atom, making the metal-halogen exchange on a pre-functionalized 5-halopyridine the superior and more practical approach.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents (e.g., Bis(pinacolato)diboron)

The Miyaura borylation reaction is a widely employed method for the synthesis of aryl and heteroaryl boronic esters. organic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of a halide with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.gov In the context of synthesizing this compound, the starting material would be 2-(3-chlorophenoxy)-5-halopyridine (typically a bromo or iodo derivative).

The general catalytic cycle for this transformation involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired pyridyl boronate ester and regenerate the Pd(0) catalyst. rsc.org The resulting pinacol (B44631) ester can then be hydrolyzed to the corresponding boronic acid.

A typical procedure involves reacting the 5-bromo-2-(3-chlorophenoxy)pyridine (B12096525) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. For instance, a patented method for a similar acetamidopyridine boronic acid pinacol ester uses PdCl₂(dppf) as the catalyst and potassium acetate (B1210297) (KOAc) as the base in dioxane at elevated temperatures. google.com

The choice of ligand is crucial for the efficiency and selectivity of the palladium-catalyzed borylation. The ligand stabilizes the palladium center and modulates its reactivity. For the borylation of aryl chlorides, which are often less reactive than bromides or iodides, ligands like XPhos have proven to be highly effective, enabling reactions even at room temperature. nih.gov The combination of a palladium precursor like XPhos-Pd-G2 with additional XPhos ligand can be exceptionally active. nih.gov While specific ligand optimization studies for this compound are not extensively documented in publicly available literature, general principles from related systems can be applied. For example, bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and facilitate the reductive elimination.

Catalyst selection also plays a significant role. Pre-formed palladium complexes, such as Pd(dppf)Cl₂, are commonly used due to their stability and reliability. google.comnih.gov The optimization of the catalyst system aims to maximize the yield of the desired boronate ester while minimizing side reactions like dehalogenation or homocoupling of the starting halide. researchgate.net

The choice of solvent and base significantly impacts the efficiency of the Miyaura borylation. Polar aprotic solvents like dioxane, DMSO, and DMF are commonly used. nih.govnih.gov However, greener solvent alternatives such as ethanol (B145695) have also been shown to be effective, particularly for room-temperature borylations of aryl chlorides. nih.gov Micellar catalysis in water has also emerged as an environmentally friendly approach for Miyaura borylations at ambient temperatures. nih.gov

The base is required to activate the diboron reagent. rsc.org Weak bases like potassium acetate (KOAc) are frequently used. organic-chemistry.org However, the choice of base can be critical. Studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction rates and allow for lower catalyst loadings at milder temperatures. researchgate.net In some cases, hydrated bases like K₃PO₄·7H₂O have been found to give near-quantitative yields. nih.gov The selection of the optimal base and solvent combination is often determined empirically for a specific substrate.

Table 1: Influence of Solvent and Base on a Model Palladium-Catalyzed Borylation of 4-chlorotoluene (B122035) nih.gov

| Entry | Solvent | Base | Yield (%) |

| 1 | Dioxane | KOAc | 17 |

| 2 | Toluene | KOAc | 38 |

| 3 | THF | KOAc | 24 |

| 4 | EtOH | KOAc | 82 |

| 5 | EtOH | K₂CO₃ | 72 |

| 6 | EtOH | K₃PO₄·7H₂O | 98 |

Reaction conditions: 4-chlorotoluene (1.0 equiv.), B₂pin₂ (2.0 equiv.), XPhos-Pd-G2 (2 mol%), XPhos (4 mol%), base (3.0 equiv.), solvent (0.5 M), 30 min.

C-H Borylation Methodologies (e.g., Iridium- or Rhodium-Catalyzed)

Direct C-H borylation has emerged as a powerful, atom-economical alternative for the synthesis of organoboron compounds. nih.govthieme-connect.de This method avoids the need for pre-functionalized starting materials like halides. Iridium-catalyzed C-H borylation is a particularly valuable technique for preparing aryl and heteroaryl boronates. rsc.orgnih.gov For the synthesis of this compound, this would involve the direct borylation of 2-(3-chlorophenoxy)pyridine.

The reaction typically employs an iridium catalyst, such as [Ir(COD)OMe]₂, and a bipyridine-based ligand, with bis(pinacolato)diboron as the boron source. thieme-connect.de The regioselectivity of the borylation is a key challenge, especially with substituted pyridines.

Controlling the regioselectivity in the C-H borylation of pyridines is a significant area of research. nih.govbohrium.com The nitrogen atom in the pyridine ring can coordinate to the metal center, deactivating the catalyst and influencing the position of borylation. thieme-connect.dersc.org

Generally, iridium-catalyzed C-H borylation is governed by steric factors, with the borylation occurring at the least hindered C-H bond. digitellinc.comumich.edu For a 2-substituted pyridine like 2-(3-chlorophenoxy)pyridine, the C-H bonds at the 3, 4, 5, and 6 positions are available for borylation. Steric hindrance from the 2-(3-chlorophenoxy) group would likely disfavor borylation at the 3- and to some extent the 6-position. Therefore, borylation would be expected to occur primarily at the C-4 and C-5 positions. Achieving high selectivity for the desired C-5 position might require careful tuning of the catalyst, ligand, and reaction conditions.

The electronic properties of substituents can also influence regioselectivity. nih.gov Electron-withdrawing groups can direct borylation to specific positions. While the 3-chlorophenoxy group is moderately electron-withdrawing, its directing effect in this specific context would need to be experimentally determined. Overcoming the inhibitory effect of the pyridine nitrogen is often achieved by introducing a substituent at the C-2 position, which is already present in the substrate of interest. rsc.orgnih.gov

Table 2: Regioselectivity in Iridium-Catalyzed Borylation of Substituted Pyridines nih.gov

| Substrate | Major Borylation Position |

| 2-Chloro-3-(trifluoromethyl)pyridine | 5-position |

| 2-Fluoro-3-(trifluoromethyl)pyridine | 5-position |

This table illustrates how existing substituents can direct the regioselectivity of C-H borylation on the pyridine ring.

Alternative Borylation Strategies

Besides the mainstream palladium- and iridium-catalyzed methods, other strategies for synthesizing aryl boronic acids exist, although they may be less commonly applied to this specific target. These include:

Lithium-halogen exchange followed by trapping with a borate ester : This is a classic method where an aryl halide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by the addition of a trialkyl borate like trimethyl borate. orgsyn.org Subsequent hydrolysis yields the boronic acid. This method can be effective but often requires cryogenic temperatures and is sensitive to functional groups that are incompatible with organolithium reagents.

Grignard reagent formation and reaction with borate esters : Similar to the lithium-halogen exchange, a Grignard reagent can be formed from the aryl halide and then reacted with a trialkyl borate. google.com This method is generally more tolerant of functional groups than the organolithium route but can still be limited by the reactivity of the Grignard reagent.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This process involves systematically varying parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.netresearchgate.net

For palladium-catalyzed cross-coupling , optimization would focus on:

Catalyst/Ligand Screening : Testing various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines like XPhos, SPhos, or N-heterocyclic carbenes) to find the most active and selective system.

Base and Solvent Selection : As discussed, the choice of base (e.g., KOAc, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, ethanol, water) can dramatically affect the reaction outcome. nih.govnih.gov

Temperature and Concentration : Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate, although milder conditions are being developed. google.comnih.gov The concentration of the reactants can also influence the reaction kinetics.

For C-H borylation , optimization efforts would center on:

Catalyst and Ligand : While iridium catalysts with bipyridine ligands are common, exploring different iridium precursors and ligand architectures can improve selectivity and efficiency. thieme-connect.de

Solvent and Temperature : These reactions are often run neat or in non-polar solvents like alkanes. The temperature is a critical parameter for controlling reactivity and selectivity.

Substrate-to-Reagent Ratio : Adjusting the ratio of the pyridine substrate to the diboron reagent can impact the yield and the formation of any potential bis-borylated byproducts.

The goal of optimization is to achieve a high yield of the desired product while minimizing the formation of impurities, such as debrominated starting material or homocoupled products, which can complicate purification. researchgate.net

Temperature and Pressure Effects

Temperature: The reaction temperature is a critical parameter in the Miyaura borylation that directly influences reaction kinetics, catalyst stability, and the prevalence of side reactions. For the borylation of heteroaryl halides, temperatures typically range from ambient to moderately elevated, commonly between 65 °C and 110 °C. beilstein-journals.orgnih.gov

Lower Temperatures (Room Temperature to 65 °C): Modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can facilitate the reaction at lower temperatures. rsc.orgresearchgate.net Operating at milder conditions is advantageous as it minimizes thermal decomposition of sensitive functional groups and reduces the likelihood of side reactions such as protodeboronation (the undesired cleavage of the carbon-boron bond). Borylation of certain pyridine derivatives has been shown to proceed efficiently at 65 °C. nih.gov

Higher Temperatures (80 °C to 110 °C): Elevated temperatures are often employed to increase the reaction rate and ensure complete conversion, especially for less reactive starting materials like aryl chlorides. beilstein-journals.org A common condition for Miyaura borylations involves heating in a solvent like DMSO or dioxane at 80 °C. nih.gov However, exceeding optimal temperatures can lead to catalyst degradation and the formation of homocoupling byproducts, where the starting halide reacts with the newly formed boronic ester in a Suzuki-Miyaura type reaction. beilstein-journals.orgnih.gov

Pressure: Synthesis of aryl boronic acids via Miyaura borylation is almost exclusively conducted at atmospheric pressure. The reaction mechanism does not involve gaseous reagents or significant volume changes that would necessitate pressure modulation. Therefore, pressure is not considered a standard variable for optimization in this synthetic context.

Additive and Co-catalyst Contributions

The Miyaura borylation is not a spontaneous reaction; it relies on a sophisticated interplay of a palladium catalyst, a ligand, and a base to proceed through its catalytic cycle. Each component has a specific and crucial role in the formation of the carbon-boron bond. organic-chemistry.org The precursor for this synthesis is 5-bromo-2-(3-chlorophenoxy)pyridine , and the boron source is bis(pinacolato)diboron (B₂pin₂) .

| Component | Example(s) | Function & Contribution | Citation(s) |

|---|---|---|---|

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Serves as the source of the active Pd(0) catalyst that initiates the catalytic cycle by undergoing oxidative addition into the carbon-bromine bond of the pyridine starting material. | nih.govorganic-chemistry.orgresearchgate.net |

| Phosphine Ligand | XPhos, SPhos, PCy₃, dppf | Binds to the palladium center, stabilizing it and modulating its reactivity. Bulky, electron-rich monophosphine ligands (e.g., XPhos) are highly effective for heteroaryl halides as they promote the rates of both oxidative addition and reductive elimination. | beilstein-journals.orgnih.gov |

| Base | Potassium Acetate (KOAc) | Plays a critical role in the transmetalation step. It is a weak base that does not typically promote the competing Suzuki coupling side reaction. Mechanistic studies suggest it forms an (acetato)palladium(II) complex, which is more reactive towards the diboron reagent than the corresponding halide complex. | nih.govorganic-chemistry.orgmedium.com |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | The source of the boryl group. It reacts with the palladium complex during the transmetalation step to transfer a pinacolborane moiety, ultimately forming the stable this compound pinacol ester intermediate. | organic-chemistry.orgresearchgate.net |

Solvent Systems and Reaction Media Engineering (e.g., Micellar Conditions)

The choice of solvent is pivotal for ensuring that all reaction components remain in solution and for influencing the catalyst's activity.

Conventional Organic Solvents: Polar aprotic solvents are standard for Miyaura borylations. Their ability to dissolve the polar starting materials, reagents, and catalytic species is key to achieving homogeneous reaction conditions. Commonly used solvents include:

1,4-Dioxane

Dimethyl Sulfoxide (DMSO)

N,N-Dimethylformamide (DMF)

Ethanol has also been shown to be effective, particularly for room-temperature reactions. rsc.org

Reaction Media Engineering: Micellar Catalysis: In a significant advancement toward "green chemistry," reaction media have been engineered to replace organic solvents with water. Micellar catalysis involves the use of a surfactant, such as TPGS-750-M, which forms nanomicelles in water. researchgate.net These micelles act as nanoreactors, sequestering the water-insoluble aryl halide and catalyst in their hydrophobic cores, thereby allowing the reaction to proceed efficiently in an aqueous medium. nih.gov This technique offers numerous advantages, including mild reaction conditions (often at room temperature), reduced organic waste, and simplified product isolation. organic-chemistry.orgnih.gov

| Solvent System | Typical Temperature | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|

| Dioxane, DMSO | 80-100 °C | Good solubility for reagents; well-established. | High boiling points; environmental and safety concerns. | nih.gov |

| Ethanol | Room Temperature | Environmentally benign ("green solvent"); allows for mild conditions. | May not be suitable for all substrate combinations. | rsc.org |

| Water with Surfactant (Micellar) | Room Temperature | Eliminates organic solvents; mild conditions; sustainable. | Requires specific "designer" surfactants; potential for hydrolysis of some substrates. | nih.govorganic-chemistry.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification strategy for this compound is a two-stage process targeting first the isolation of its stable pinacol ester intermediate and then the final active boronic acid.

Isolation of the Pinacol Ester Intermediate: The Miyaura borylation reaction yields this compound pinacol ester. This intermediate is significantly more stable than the final boronic acid, being less prone to dehydration (forming boroxines) or protodeboronation. organic-chemistry.org

Initial Workup: Upon reaction completion, the mixture is cooled and often filtered through a pad of celite to remove the heterogeneous palladium catalyst. The filtrate is then subjected to a standard aqueous workup. This typically involves dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the base (potassium acetate) and other water-soluble salts.

Chromatography/Recrystallization: The crude ester obtained after evaporation of the solvent is often purified by flash column chromatography. researchgate.net While silica (B1680970) gel is common, pyridine-containing boronic esters can sometimes show instability or streaking; in such cases, neutral alumina (B75360) may be a more suitable stationary phase. researchgate.netchemicalforums.com Alternatively, if the ester is a solid, recrystallization from a suitable solvent system (e.g., cyclohexane, acetonitrile/heptane) can be an effective method for purification. orgsyn.org

Isolation of the Final Boronic Acid: The purified pinacol ester is hydrolyzed to yield the final this compound.

Hydrolysis: The ester is cleaved under acidic conditions, for example, by stirring with aqueous hydrochloric acid (HCl) in a solvent like tetrahydrofuran (THF) or acetone.

pH-Controlled Precipitation: Boronic acids are amphoteric and exhibit their lowest solubility at their isoelectric point. After hydrolysis, the pH of the aqueous solution is carefully adjusted. Basification with a base like sodium hydroxide (B78521) (NaOH) will form the soluble boronate salt. Subsequent careful addition of acid to a specific pH (often weakly acidic to neutral) will cause the pure boronic acid to precipitate out of the solution. nih.gov

Isolation: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum to yield the pure this compound. An alternative method involves forming a boronate salt with a strong base, extracting away neutral organic impurities, and then re-acidifying the aqueous layer to precipitate the product. google.com

Insufficient Published Data Prohibits In-Depth Analysis of this compound's Transformational Chemistry

A comprehensive review of available scientific literature reveals a significant lack of published research on the specific reactivity and transformational chemistry of this compound. Despite extensive searches for its application in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, no dedicated studies or detailed experimental data for this particular compound could be identified.

The intended scope of this article was to provide a thorough analysis of this compound's chemical behavior, focusing on its utility in forming carbon-carbon bonds with a variety of coupling partners. The planned sections were to cover the scope and limitations of its Suzuki-Miyaura coupling with aryl and heteroaryl halides/triflates, delve into mechanistic investigations of transmetalation and reductive elimination, and explore the effects of different ligands on coupling efficiency. Furthermore, its potential applications in Sonogashira and Heck reactions were to be examined.

Consequently, it is not possible to generate the requested in-depth article with detailed research findings and data tables at this time. The development of such an article is contingent on future research being conducted and published on the reactivity of this compound.

Reactivity and Transformational Chemistry of 2 3 Chlorophenoxy Pyridine 5 Boronic Acid

Derivatization Chemistry of the Boronic Acid Moiety (e.g., Esterification)

The boronic acid group itself can be easily derivatized, which is often done to improve stability, modify reactivity, or aid in purification. The most common derivatization is esterification, typically through reaction with a diol like pinacol (B44631), to form a boronic ester, in this case, a pinacol ester. sigmaaldrich.com Boronic esters are generally more stable, less prone to dehydration to form boroxines, and are often crystalline solids that are easier to handle than the free boronic acids. nih.gov These esters are still competent coupling partners in many cross-coupling reactions, including the Suzuki-Miyaura coupling. nih.gov

| Reagent | Product Name | General Purpose |

| Pinacol | 2-(3-Chlorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Increased stability, purification, use in cross-coupling |

| Neopentyl Glycol | 2-((2-(3-Chlorophenoxy)pyridin-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane | Alternative stable ester for purification and reaction |

| Diethanolamine | N,N-Bis(2-hydroxyethyl) derivative | Forms a stable, readily handled MIDA boronate ester |

This table shows common derivatizations of the boronic acid moiety and their purposes.

Stability and Decomposition Pathways of the Boronic Acid (e.g., Protodeboronation)

The stability of aryl and heteroaryl boronic acids is a critical factor in their storage, handling, and utility in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. For 2-(3-Chlorophenoxy)pyridine-5-boronic acid, a key consideration is its susceptibility to decomposition, with protodeboronation being a primary and well-documented degradation pathway for this class of compounds. acs.orgwikipedia.org

Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively resulting in the loss of the boronic acid functional group. acs.org This process is often an undesired side reaction in applications like the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent. wikipedia.org The propensity of a given boronic acid to undergo protodeboronation is highly dependent on several factors, including the electronic nature of the substituents on the aromatic ring, the position of the boronic acid group, and the reaction conditions, most notably pH. acs.orgwikipedia.org

For heteroaromatic boronic acids, particularly those containing a basic nitrogen atom such as pyridine (B92270), the stability can be significantly influenced by the ring position of the boronic acid. It is a well-established principle that 2-pyridinylboronic acids are generally unstable and prone to rapid protodeboronation. researchgate.net In contrast, 3- and 4-pyridinylboronic acids typically exhibit greater stability. acs.org The compound , this compound, has the boronic acid group at the 5-position of the pyridine ring. This position is electronically distinct from the 2-position and generally imparts greater stability to the C-B bond.

The mechanism of protodeboronation can vary depending on the reaction medium. acs.org In aqueous media, the pH is a crucial determinant of the reaction pathway. acs.orgwikipedia.org Boronic acids can exist in equilibrium with their corresponding boronate anions. For basic heteroaromatic boronic acids, zwitterionic species can also form under neutral pH conditions, which can be highly reactive towards protodeboronation. wikipedia.org The decomposition can be catalyzed by acid or base, and in some cases, can be autocatalytic. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Organic Molecules

The strategic placement of the boronic acid group on the pyridine (B92270) ring, combined with the chlorophenoxy moiety, positions this compound as a valuable intermediate for constructing elaborate molecular architectures.

The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of new carbon-carbon bonds by coupling the boronic acid with various organic halides or triflates.

In the context of 2-(3-Chlorophenoxy)pyridine-5-boronic acid, the boronic acid at the 5-position of the pyridine ring can be readily coupled with a wide range of aryl and heteroaryl halides. This capability allows for the introduction of additional functionalized ring systems, leading to the creation of highly substituted, polyfunctional pyridine derivatives. researchgate.netnih.govclaremont.edu Such derivatives are sought after in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. researchgate.net The reaction provides a reliable and modular approach to building molecular complexity.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Pyridyl Boronic Acids This table demonstrates typical conditions for Suzuki-Miyaura reactions involving pyridyl boronic acids, analogous to how this compound would be expected to react.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 - 100 | 5 - 89 | researchgate.net |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Varies | researchgate.net |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | Varies | nih.gov |

Fused heterocyclic systems are core structures in many biologically active compounds. Pyridyl boronic acids serve as key starting materials for constructing these complex scaffolds. For instance, the synthesis of triazolopyridine derivatives, which can act as potent enzyme inhibitors, has been achieved via Suzuki coupling with various phenylboronic acids. nih.gov Similarly, pyrazolopyridines, a class of compounds investigated for their anticancer properties, can be assembled using multi-step synthetic sequences that may involve cross-coupling reactions. nih.gov

While direct synthesis of pyrazolopyridines or benzoxazoles from this compound is not explicitly detailed in available literature, its structure is well-suited for such applications. It could be used to introduce the 2-(3-chlorophenoxy)pyridine moiety onto a pre-existing heterocyclic ring containing a suitable halide, or it could be functionalized first and then undergo a subsequent cyclization reaction to form the fused system. The versatility of boronic acids in C-C, C-N, and C-O bond formation makes them powerful tools for the annulation strategies required to build these fused rings. tcichemicals.commdpi.com

The pyridine ring is a critical component in a significant number of modern agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.gov Many commercial pesticides are complex, substituted pyridine derivatives. For example, key intermediates like 2-amino-5-chloropyridine (B124133) and 2-chloro-5-chloromethylpyridine are foundational for producing widely used herbicides and insecticides. google.comagropages.com The synthesis of the insecticide chlorantraniliprole, for instance, relies on an intermediate containing a 3-chloropyridyl unit attached to a pyrazole (B372694) ring. patsnap.com

This compound represents a pre-functionalized building block that could streamline the synthesis of new agrochemical candidates. Its structure contains elements—a halogenated pyridine ring and a phenoxy group—that are common motifs in active agrochemical ingredients. The boronic acid function provides a direct handle for coupling it with other heterocyclic intermediates to rapidly generate libraries of novel compounds for biological screening. researchgate.net

Functional Material Design

Beyond its role in synthesizing discrete molecules, the unique properties of the boronic acid group allow for its use in the creation of advanced functional materials.

Boronic acids are of significant interest in supramolecular chemistry due to their ability to form reversible covalent bonds with diols (such as sugars or glycols) to create boronate esters. msu.edu This reversible interaction is highly sensitive to pH, temperature, and the presence of specific diol guests, making it an excellent tool for designing "smart" materials and sensors. rsc.org Furthermore, the Lewis acidic nature of the boron atom allows it to form dative bonds with Lewis bases, such as the nitrogen atom in another pyridine molecule, providing another powerful and directional interaction for building ordered supramolecular assemblies like cages and crystalline polymers. chimia.chdoaj.org

This compound could be employed in these contexts to create complex, self-assembling systems. The pyridine nitrogen offers a potential site for dative B–N bonding, while the boronic acid can interact with polyols. The bulky and electronically distinct 3-chlorophenoxy group would influence the packing and intermolecular interactions within the resulting supramolecular structure, potentially leading to novel material properties. nih.gov

Table 2: Key Interactions of Boronic Acids in Supramolecular Chemistry

| Interaction Type | Interacting Partner | Bond Type | Stimuli-Responsiveness | Reference |

| Boronate Ester Formation | Diols (e.g., glucose, catechols) | Reversible Covalent | pH, Sugar Concentration | msu.edu |

| Dative Bonding | Lewis Bases (e.g., pyridine) | Dative Covalent | Solvent Polarity | chimia.chdoaj.org |

Boronic acids and their derivatives are increasingly being incorporated into polymers to create advanced functional materials. nih.gov They can be used as initiators for polymerization, as end-capping agents to functionalize the terminus of a polymer chain, or as monomers to be integrated into the polymer backbone. researchgate.netgoogle.com The inclusion of boronic acid moieties imparts unique properties to the resulting polymers, such as the ability to form cross-linked hydrogels that respond to changes in pH or the concentration of glucose. researchgate.net

This compound could serve as a functional monomer in polymerization reactions. Copolymerization with other monomers, such as acrylates or styrenes, would yield polymers decorated with pendant 2-(3-chlorophenoxy)pyridyl-5-boronic acid groups. These functional groups could then be used for post-polymerization modification via Suzuki coupling or for creating responsive hydrogels through cross-linking with polyvinyl alcohol or other diol-containing polymers.

Electrochromic Systems Development

While boronic acids, as a class, are investigated for their potential in constructing conjugated polymers used in electrochromic devices, specific research detailing the application of this compound in the development of electrochromic systems is not extensively documented in publicly available literature. The inherent structure of the molecule, featuring a pyridine ring and a phenoxy group, suggests potential for incorporation into electroactive polymers where modification of electronic properties is desired. However, dedicated studies focusing on this compound's performance, such as switching speeds, color contrast, and durability within an electrochromic device, are not readily found.

Catalytic Applications Beyond Cross-Coupling

The utility of boronic acids extends beyond their well-established role in Suzuki-Miyaura cross-coupling reactions. Their capacity to act as catalysts in other significant transformations is an area of growing interest.

Boronic Acid Catalysis for Amide Bond Formation

Arylboronic acids are recognized as effective catalysts for the dehydrative condensation between carboxylic acids and amines to form amide bonds, a fundamental transformation in organic and medicinal chemistry. This catalysis typically proceeds through the activation of the carboxylic acid via the formation of a mixed anhydride (B1165640) intermediate. While the general mechanism is understood for various arylboronic acids, specific studies quantifying the catalytic efficiency and substrate scope of this compound in amide bond formation are limited. The electronic properties conferred by the chlorophenoxy and pyridine moieties could modulate the Lewis acidity of the boron center, potentially influencing its catalytic activity.

Activation of Hydroxyl Functional Groups

Boronic acids can serve as efficient surrogates for the hydroxide (B78521) ion upon activation, for instance, through fluoride (B91410) complexation. This activation enables them to participate in reactions involving the functionalization or activation of hydroxyl groups. This strategy has been demonstrated in aryne-induced ring-opening reactions of cyclic sulfides. The application of this compound in this specific context has not been explicitly detailed in research literature, but its general structural features align with those of boronic acids used for such transformations.

Role as a Ligand in Metal-Catalyzed Transformations

The pyridine nitrogen atom in this compound presents a potential coordination site for metal centers. This suggests a possible role for the compound as a ligand in various metal-catalyzed reactions. The boronic acid moiety could also interact with the metal center or participate in the reaction mechanism. However, specific examples of metal complexes involving this compound as a ligand and their application in catalysis are not prominently featured in the current body of scientific literature.

Development of Chemical Probes and Biosensors

Boronic acids are pivotal in the design of chemical probes and biosensors, primarily due to their ability to form reversible covalent bonds with diols, a common structural motif in saccharides and other biologically relevant molecules. This interaction can be transduced into a detectable signal, such as a change in fluorescence. While the development of boronic acid-based sensors is a vibrant area of research, studies specifically employing the this compound scaffold for the creation of chemical probes or biosensors are not widely reported.

Combinatorial Chemistry and Library Synthesis utilizing the Compound as a Building Block

Combinatorial chemistry aims to rapidly generate large libraries of diverse molecules for high-throughput screening. Boronic acids are valuable building blocks in this field due to their stability and versatile reactivity, particularly in cross-coupling reactions. The structure of this compound offers multiple points for diversification, making it a theoretically suitable candidate for library synthesis. The chlorophenoxy group and the pyridine ring can be varied, while the boronic acid handle allows for coupling with a wide array of partners. Despite this potential, specific examples of large-scale combinatorial libraries built using this compound as a core scaffold are not detailed in published research.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-(3-Chlorophenoxy)pyridine-5-boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, a complete structural map can be assembled.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring and the 3-chlorophenoxy group. The protons of the boronic acid [-B(OH)₂] group are often broad and may exchange with solvent protons, making them difficult to observe or appear as a broad singlet. researchgate.net The aromatic region is expected to show complex splitting patterns due to spin-spin coupling between adjacent protons.

The predicted chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | ~7.9 - 8.2 | Doublet of doublets (dd) | ~8.0, 2.0 |

| Pyridine H-4 | ~7.0 - 7.3 | Doublet (d) | ~8.0 |

| Pyridine H-6 | ~8.5 - 8.8 | Doublet (d) | ~2.0 |

| Chlorophenoxy H-2' | ~7.1 - 7.3 | Triplet (t) | ~2.0 |

| Chlorophenoxy H-4' | ~7.0 - 7.2 | Doublet of doublets (dd) | ~8.0, 2.0 |

| Chlorophenoxy H-5' | ~7.3 - 7.5 | Triplet (t) | ~8.0 |

| Chlorophenoxy H-6' | ~6.9 - 7.1 | Doublet of doublets (dd) | ~8.0, 2.0 |

Note: Predicted values are based on analysis of similar substituted pyridine and chlorophenoxy structures. ipb.ptsiftdesk.orgpw.edu.pl

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the five carbons of the pyridine ring and the six carbons of the chlorophenoxy ring. The carbon atom directly attached to the boron (C-5 of the pyridine ring) can be challenging to detect. researchgate.net Its signal is often broadened and has low intensity due to scalar coupling to the quadrupolar ¹¹B nucleus. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~160 - 164 |

| Pyridine C-3 | ~140 - 145 |

| Pyridine C-4 | ~115 - 120 |

| Pyridine C-5 | ~125 - 130 (Broad) |

| Pyridine C-6 | ~150 - 155 |

| Chlorophenoxy C-1' | ~155 - 158 |

| Chlorophenoxy C-2' | ~118 - 122 |

| Chlorophenoxy C-3' | ~134 - 136 |

| Chlorophenoxy C-4' | ~123 - 127 |

| Chlorophenoxy C-5' | ~130 - 133 |

Note: Predicted values are based on analysis of similar substituted pyridine and phenoxy structures. ipb.ptresearchgate.net

¹¹B NMR is a specialized technique crucial for characterizing boronic acids. scribd.com Boron has two NMR-active isotopes, but ¹¹B (I = 3/2 spin) is more abundant and commonly used. nih.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For this compound, the boron atom is in a trigonal planar geometry, which typically results in a broad signal in the ¹¹B NMR spectrum. sdsu.edu The expected chemical shift for arylboronic acids is generally in the range of +27 to +33 ppm relative to the standard BF₃·OEt₂. sdsu.edu This technique is also used to monitor reactions, such as the formation of boronate esters, which would cause a significant upfield shift to a range of approximately +2 to +13 ppm, indicative of the change to a tetrahedral boron center. nsf.gov

Table 3: Typical ¹¹B NMR Chemical Shifts for Arylboronic Acids and Esters

| Boron Species | Geometry | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Arylboronic Acid (Ar-B(OH)₂) | Trigonal Planar | +27 to +33 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : Establishes ¹H-¹H coupling correlations, helping to trace the proton networks within the pyridine and chlorophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the 3-chlorophenoxy group to the C-2 position of the pyridine ring across the ether linkage.

Solid-State NMR can provide information about the structure of the compound in its crystalline form. Solid-state ¹¹B and ¹³C NMR can reveal details about intermolecular interactions, such as hydrogen bonding in the boronic acid groups, and polymorphism. patentdigest.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₉BClNO₃), the expected monoisotopic mass is approximately 249.03 g/mol .

Upon ionization, typically using techniques like Electrospray Ionization (ESI), the molecular ion ([M+H]⁺ or [M-H]⁻) would be observed. Tandem mass spectrometry (MS/MS) experiments would then be used to fragment this ion and analyze the resulting pieces. The fragmentation pattern provides a fingerprint that helps confirm the structure.

Key predicted fragmentation pathways include:

Cleavage of the ether bond : A characteristic fragmentation for phenoxy pyridines is the homolytic cleavage of the C-O bond, leading to the formation of ions corresponding to the 3-chlorophenoxy radical and the 2-pyridinyl-5-boronic acid cation (or vice versa). nih.gov

Loss of water : The boronic acid group can easily lose one or two molecules of water (-18 or -36 Da).

Fragmentation of the pyridine ring : The pyridine ring can undergo characteristic cleavages, though this is often less favorable than the cleavage of the ether linkage. cdnsciencepub.com

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (Mass/Charge) | Possible Fragment Identity |

|---|---|

| ~249 | [M]⁺ (Molecular Ion) |

| ~250 | [M+H]⁺ (Protonated Molecule) |

| ~232 | [M-OH]⁺ (Loss of hydroxyl) |

| ~128 | [3-chlorophenoxy]⁺ |

Note: Fragmentation is highly dependent on the ionization method and energy used. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic spectrum that identifies the functional groups present. sci-hub.st The IR spectrum of this compound is expected to show distinct absorption bands for the O-H, B-O, C-O, C-Cl, and aromatic C-H and C=C bonds.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200 - 3600 (broad) | O-H stretch | Boronic acid, -B(OH)₂ |

| ~1600, ~1475 | C=C stretch | Aromatic rings |

| ~1330 - 1380 | B-O stretch | Boronic acid, B-O |

| ~1200 - 1250 | C-O-C stretch (asymmetric) | Aryl ether |

| ~1150 - 1200 | in-plane O-H bend | Boronic acid, O-H |

| ~700 - 800 | C-Cl stretch | Chlorophenoxy group |

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding between boronic acid molecules in the solid state. cdnsciencepub.comnist.gov

Inability to Fulfill Request for Crystallographic Data

A thorough and exhaustive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to locate the X-ray crystal structure of this compound. Despite these efforts, no publicly available crystallographic data for this specific compound could be identified.

The generation of the requested section, "5.4. X-ray Crystallography for Solid-State Structure Determination," including the mandatory data tables and detailed research findings, is contingent upon the availability of this primary crystallographic information. As this data does not appear to have been published or deposited in accessible databases, it is not possible to provide a scientifically accurate and detailed analysis of its solid-state structure as requested.

Therefore, the article focusing on the chemical compound “this compound” cannot be completed according to the provided outline and instructions due to the absence of the necessary experimental data for the specified subsection.

Computational and Theoretical Investigations

Electronic Structure Analysis and Bonding Characteristics

The electronic structure and bonding of 2-(3-chlorophenoxy)pyridine-5-boronic acid can be thoroughly investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). Such analyses provide fundamental insights into the molecule's stability, reactivity, and intermolecular interactions.

DFT calculations would typically be employed to determine the optimized molecular geometry, identifying the most stable three-dimensional conformation. Key outputs include bond lengths, bond angles, and dihedral angles. For this molecule, particular attention would be paid to the planarity between the pyridine (B92270) and phenoxy rings and the orientation of the boronic acid group.

Further analysis involves mapping the electron density to understand charge distribution. The electronegative oxygen, nitrogen, and chlorine atoms would create distinct regions of partial negative charge, while the boron atom of the boronic acid group would be electrophilic. Natural Bond Orbital (NBO) analysis can quantify this charge distribution and describe the key bonding interactions, such as the C-B, C-O, and C-Cl bonds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting reactivity. The HOMO is typically localized on the electron-rich aromatic rings, while the LUMO may be distributed across the pyridine ring and the vacant p-orbital of the boron atom. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound Note: This table is illustrative and based on typical values for similar aromatic boronic acids. Specific experimental or computational data for the target compound is not available.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity |

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving boronic acids, such as Suzuki-Miyaura cross-coupling and the undesired side-reaction, protodeboronation.

Energy Profiles of Key Transformations (e.g., Cross-Coupling, Protodeboronation)

Suzuki-Miyaura Cross-Coupling: This reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can model the energy landscape of the entire catalytic cycle. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step. nih.gov The mechanism requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer. nih.govorganic-chemistry.org Computational models can determine the activation energies for each step, identify key intermediates, and model the transition state structures.

Protodeboronation: This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond. wikipedia.org The rate and mechanism of protodeboronation are highly dependent on the position of the boronic acid on the pyridine ring and the pH of the medium. ed.ac.ukacs.orgfao.org Studies on pyridyl boronic acids have shown that 2-pyridyl boronic acids are particularly susceptible to this reaction via a zwitterionic intermediate under neutral conditions. acs.org In contrast, 3- and 4-pyridyl boronic acids are significantly more stable. ed.ac.ukacs.org As the target compound is a pyridine-5-boronic acid derivative (structurally analogous to a 3-pyridyl boronic acid), it is predicted to have relatively high stability against protodeboronation, a favorable characteristic for cross-coupling reactions. ed.ac.ukacs.org DFT studies can model the energy barriers for different proposed pathways of protodeboronation, confirming the relative stability of the C-B bond.

Table 2: Illustrative Energy Barriers for Key Reaction Steps Note: This data is representative for aryl boronic acids and serves as an example. Actual values for the specific compound have not been published.

| Reaction Step | Process | Typical Activation Energy (kcal/mol) |

|---|---|---|

| Suzuki Coupling | Transmetalation (Rate-Determining) | 15 - 25 kcal/mol |

| Protodeboronation | C-B Bond Cleavage (Base-Catalyzed) | > 25 kcal/mol (for stable isomers) |

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico, computational models can predict how changes will affect its reactivity. For instance, replacing the chlorine atom with electron-donating or electron-withdrawing groups would alter the electronic properties of the entire molecule. DFT calculations can quantify these effects on properties like the HOMO-LUMO gap, the charge on the boron atom, and the activation energies for cross-coupling or protodeboronation. Such studies are foundational for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with experimental outcomes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound when it is part of a larger system, such as a drug candidate interacting with a protein or a material building block forming an aggregate. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and binding stability. For example, if this compound were a fragment of a larger molecule designed as a protein kinase inhibitor, MD simulations could predict its binding mode and affinity within the protein's active site. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations are routinely used to predict spectroscopic properties, which can aid in the characterization of synthesized compounds. DFT methods can accurately predict vibrational frequencies corresponding to IR and Raman spectra. researchgate.net Furthermore, NMR chemical shifts (¹H, ¹³C, ¹¹B) can be calculated by computing the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted spectra can be compared with experimental data to confirm the compound's structure and purity. researchgate.net

Derivatives and Analogs of 2 3 Chlorophenoxy Pyridine 5 Boronic Acid

Synthesis of Related Pyridine (B92270) Boronic Acids with Varied Substituents

The synthesis of related pyridine boronic acids can be systematically approached by introducing variations to either the chlorophenoxy portion of the molecule or the substitution pattern on the pyridine ring.

Altering the electronic and steric properties of the phenoxy group can be achieved by varying the nature and position of the substituents. The general synthetic approach often involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol (B47542) and an activated halopyridine, followed by a borylation step.

For instance, various substituted phenols can be coupled with a pyridine precursor, such as 2-chloro-5-bromopyridine. The subsequent borylation of the resulting 2-(substituted-phenoxy)-5-bromopyridine intermediate, typically via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester like triisopropyl borate, yields the desired boronic acid analogs. orgsyn.orgchemicalbook.com This modular approach allows for the introduction of a wide array of functional groups onto the phenoxy ring.

Table 1: Examples of Synthetic Modifications on the Chlorophenoxy Moiety

| science Moiety Modification | biotech Example Substituent | construction General Synthetic Step |

|---|---|---|

| Positional Isomer of Chloro Group | 2-Chlorophenoxy, 4-Chlorophenoxy | Coupling of 2- or 4-chlorophenol (B41353) with a 2-halopyridine derivative. |

| Different Halogen Substituent | 3-Fluorophenoxy, 3-Bromophenoxy | Coupling of a corresponding 3-halophenol. |

| Electron-Donating Group | 3-Methoxyphenoxy, 3-Methylphenoxy | Coupling of 3-methoxyphenol (B1666288) or m-cresol. |

| Electron-Withdrawing Group | 3-(Trifluoromethyl)phenoxy | Coupling of 3-(trifluoromethyl)phenol. |

Modifying the substitution pattern on the pyridine ring provides another avenue for creating structural diversity. This can involve changing the position of the boronic acid group or introducing additional substituents. General methods for synthesizing pyridinylboronic acids are well-established and can be adapted for this purpose. arkat-usa.org

Key synthetic methods include:

Halogen-Metal Exchange: This is a fundamental and cost-effective method, typically involving the reaction of a bromopyridine or iodopyridine with an organolithium reagent at low temperatures, followed by borylation. orgsyn.orgarkat-usa.org

Palladium-Catalyzed Cross-Coupling: The Miyaura borylation reaction, which couples a halopyridine with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is a powerful tool for accessing pyridine boronic esters directly. nih.gov

Directed ortho-Metalation (DoM): If the pyridine ring contains a directing group, deprotonation at an adjacent position can be achieved, followed by borylation to yield specific isomers. arkat-usa.org

By selecting the appropriate starting halopyridine, a variety of isomers, such as 2-(3-chlorophenoxy)pyridine-4-boronic acid or 3-(3-chlorophenoxy)pyridine-5-boronic acid, can be synthesized.

Synthesis of Boronic Esters and Other Boron Derivatives (e.g., MIDA boronates, trifluoroborate salts)

While boronic acids are versatile reagents, their stability can be a concern, particularly for 2-pyridyl boronic acids, which are known to be unstable. arkat-usa.orgnih.gov To overcome this, 2-(3-Chlorophenoxy)pyridine-5-boronic acid and its analogs are often converted into more stable derivatives such as boronic esters, N-methyliminodiacetic acid (MIDA) boronates, or trifluoroborate salts.

Boronic Esters: These are commonly prepared by a condensation reaction between the boronic acid and a diol. Pinacol (B44631) esters, formed with pinacol, are widely used due to their stability and ease of handling. wiley-vch.de The reaction is typically driven by the removal of water.

MIDA Boronates: These derivatives are exceptionally stable, crystalline, and air-stable solids that are compatible with a wide range of reaction conditions, including chromatography. nih.govorgsyn.org They serve as a protecting group for the boronic acid, which can be released slowly under specific cross-coupling conditions. researchgate.net Synthesis can be achieved by reacting the boronic acid with MIDA anhydride (B1165640) or through the direct transligation of a trialkoxyborate salt with MIDA. nih.govnih.gov

Trifluoroborate Salts: Potassium or tetrabutylammonium (B224687) trifluoroborate salts are another class of highly stable, crystalline, and easy-to-handle boronic acid surrogates. orgsyn.orgnih.gov They are typically synthesized by treating the boronic acid or a corresponding boronic ester with a fluoride (B91410) source like potassium hydrogen fluoride (KHF₂). bristol.ac.ukresearchgate.net

Table 2: Synthesis of Common Boron Derivatives

| category Derivative Type | biotech Common Reagent | science Key Features |

|---|---|---|

| Pinacol Boronic Ester | Pinacol | Increased stability, soluble in organic solvents, widely used in Suzuki-Miyaura reactions. |

| MIDA Boronate | MIDA or MIDA anhydride | Exceptionally stable to air and chromatography; enables iterative cross-coupling. nih.govrsc.org |

| Potassium Trifluoroborate | Potassium hydrogen fluoride (KHF₂) | Highly crystalline, indefinitely stable solid; often shows enhanced reactivity. orgsyn.orgbristol.ac.uk |

Comparative Reactivity and Stability Studies of Analogs

The choice of boron moiety and the substitution pattern on the aromatic rings significantly influences the compound's stability and reactivity.

Stability: The stability of pyridine boronic acids is a critical consideration. 2-Pyridinylboronic acids are notoriously prone to protodeboronation. arkat-usa.org The conversion to derivatives is often essential for practical use.

Boronic Acids: Generally the least stable, especially 2-pyridyl isomers.

Boronic Esters: Offer a significant improvement in stability over boronic acids, with stability being influenced by the steric bulk of the diol used. researchgate.net

Trifluoroborate Salts: These salts are highly stable, often existing as crystalline solids with a long shelf-life, making them convenient reagents. orgsyn.org

MIDA Boronates: Widely regarded as one of the most robust forms, MIDA boronates are stable to air, moisture, and column chromatography, conditions under which free boronic acids would decompose. nih.govresearchgate.net

Reactivity: Reactivity, particularly in palladium-catalyzed cross-coupling reactions, is also highly dependent on the boron derivative used.

Boronic Acids: Despite their instability, they are often the most reactive species in Suzuki-Miyaura couplings due to the electron-withdrawing nature of the hydroxyl groups. researchgate.net

Boronic Esters: Generally less reactive than the corresponding boronic acids. researchgate.net Their reactivity can be modulated by the choice of diol.

Trifluoroborate Salts: These salts often exhibit excellent reactivity and can be superior partners in a broad spectrum of reactions compared to boronic esters. bristol.ac.uk

MIDA Boronates: These are designed as "slow-release" surrogates. nih.gov They are generally unreactive until a mild aqueous base is used to slowly hydrolyze the MIDA group, liberating the highly reactive boronic acid in situ. This controlled release is advantageous in complex syntheses.

The electronic nature of substituents on the aromatic rings also plays a key role. Electron-withdrawing groups on the pyridine or phenoxy rings can increase the Lewis acidity of the boron atom, which may enhance the rate of transmetalation in cross-coupling reactions. nih.gov

Impact of Structural Modifications on Synthetic Utility

The structural modifications discussed have a profound impact on the synthetic utility of this compound and its analogs.

Tuning Physicochemical Properties: By altering the substituents on the phenoxy and pyridine rings, chemists can systematically tune properties such as electronics, sterics, and lipophilicity. This is fundamental in medicinal chemistry for optimizing a molecule's binding affinity, selectivity, and pharmacokinetic profile. nih.gov

Enhancing Stability and Handling: The conversion of unstable boronic acids into stable esters, MIDA boronates, or trifluoroborate salts is a crucial enabling step. It allows for the purification, storage, and reliable use of these valuable building blocks in multi-step syntheses where the free boronic acid would not be viable.

Enabling Advanced Synthetic Strategies: The unique properties of derivatives like MIDA boronates facilitate complex, multi-step synthetic sequences. Their stability allows them to be carried through various chemical transformations that are incompatible with free boronic acids. orgsyn.org This enables iterative cross-coupling strategies, akin to solid-phase peptide synthesis, for the modular construction of complex molecules. orgsyn.org

Controlling Reactivity: The ability to choose between a highly reactive boronic acid, a moderately reactive ester or trifluoroborate, or a protected MIDA boronate gives chemists precise control over reaction outcomes. This allows for selective couplings in the presence of multiple reactive sites and the management of sensitive functional groups.

Future Research Directions and Outstanding Challenges

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing pyridine (B92270) boronic acids often rely on stoichiometric organolithium or Grignard reagents, which can require cryogenic temperatures and strictly anhydrous conditions, generating significant waste. Future research will undoubtedly focus on developing more sustainable synthetic pathways. This includes the exploration of C-H activation and borylation, where a carbon-hydrogen bond on the pyridine ring is directly converted to a carbon-boron bond, often using transition metal catalysts. Such methods reduce the number of synthetic steps and the use of pre-functionalized starting materials. Additionally, the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic systems that operate at lower temperatures and with higher turnover numbers are key challenges.

Expansion of Cross-Coupling Partner Scope

Pyridine boronic acids are valuable reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. A significant area of future research is the expansion of the scope of cross-coupling partners. While reactions with aryl halides are well-established, the use of less reactive partners, such as aryl ethers, sulfonates, and carbamates, is an ongoing challenge. Developing new catalyst systems, including those based on nickel or other earth-abundant metals, that can efficiently couple these challenging substrates would greatly enhance the synthetic utility of compounds like 2-(3-Chlorophenoxy)pyridine-5-boronic acid.

Exploration of Novel Catalytic Applications

Beyond their role in cross-coupling reactions, boronic acids can themselves act as catalysts. The Lewis acidic nature of the boron atom allows it to activate substrates in a variety of organic transformations. Future research could explore the potential of this compound and related structures to catalyze reactions such as amide bond formation, esterification, and carbohydrate sensing. The specific substitution pattern of the pyridine ring and the phenoxy group could modulate the Lewis acidity of the boron center, potentially leading to catalysts with unique reactivity and selectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and the ability to access reaction conditions not easily achievable in batch. Integrating the synthesis of pyridine boronic acids into flow chemistry platforms is a key research direction. nih.govacs.orgvapourtec.comnih.govrsc.org This would involve developing robust and reliable methods for performing the necessary reactions, such as lithiation and borylation, in a continuous manner. Furthermore, the incorporation of these methods into automated synthesis platforms would enable the rapid generation of libraries of related compounds for high-throughput screening in drug discovery and materials science. researchgate.netnih.gov

Advanced Theoretical Modeling for Predictive Synthesis

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting the outcome of chemical reactions and for designing new catalysts and reagents. Future research will likely involve the use of advanced theoretical models, such as density functional theory (DFT), to understand the mechanism of Suzuki-Miyaura reactions involving complex pyridine boronic acids. mdpi.comnih.govmdpi.com These models can help to predict the optimal reaction conditions, rationalize the observed reactivity and selectivity, and guide the design of new catalysts with improved performance. This predictive power can significantly accelerate the discovery and development of new synthetic methods.

Identification of New Applications in Emerging Fields